molecular formula C7H15ClO2 B2764327 4-Chloro-1-methoxy-2-(methoxymethyl)butane CAS No. 1859664-70-2

4-Chloro-1-methoxy-2-(methoxymethyl)butane

Cat. No. B2764327
CAS RN: 1859664-70-2
M. Wt: 166.65
InChI Key: TXAUNQDSYMRKSB-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-(methoxymethyl)butane is a chemical compound with the CAS Number: 1859664-70-2 . It has a molecular weight of 166.65 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methoxy-2-(methoxymethyl)butane is represented by the InChI code: 1S/C7H15ClO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.

Scientific Research Applications

Synthesis and Polymerization Catalysis

One notable application of 4-Chloro-1-methoxy-2-(methoxymethyl)butane is in the synthesis of new internal donors for MgCl2-supported Ziegler–Natta catalysts, used in propylene polymerization. This compound, synthesized from 1,1,1-tris(hydroxymethyl)propane, enhances the catalytic performance and affects the properties of the resulting polypropylene, such as its isotacticity, melting temperature, and crystallinity degree. The use of this compound as an internal donor has shown promising results in improving the efficiency and selectivity of the polymerization process, offering potential advancements in the production of polypropylene (Zahedi et al., 2018).

Molecular Structure and Chemical Reactions

Another application area is in the field of molecular structure analysis and chemical reactions. For example, the compound has been utilized in studies focusing on the rearrangement of chlorinated β-diketone monomethyl enol ethers, which involves a reaction mechanism leading to the formation of hydroxy enol ethers. This process demonstrates the compound's utility in understanding reaction mechanisms involving chlorinated intermediates (Verhé et al., 2010).

Aromatic Compound Synthesis

The compound is also involved in the synthesis of aromatic compounds, such as in the diversity-oriented synthesis of chlorinated arenes. This includes one-pot cyclizations of dienes with various 1,3-dielectrophiles to produce 3-chlorosalicylates, showcasing the compound's role in facilitating complex aromatic synthesis reactions that contribute to the development of novel organic compounds (Wolf et al., 2009).

Environmental Chemistry and Photodegradation

Additionally, the study of the photodegradation of UV filters like avobenzone, which is a common ingredient in sunscreen formulations, has identified chlorinated compounds as main products of aquatic chlorination. This research is crucial for understanding the environmental fate of sunscreen chemicals and their potential impacts on aquatic ecosystems (Kalister et al., 2016).

Organic Synthesis Mechanisms

Furthermore, the compound's influence has been examined in the gas-phase elimination kinetics of methoxyalkyl chlorides, offering insights into decomposition mechanisms and the effects of methoxy groups on reaction rates. Such studies are fundamental in organic chemistry, providing a deeper understanding of reaction dynamics and structural effects on chemical reactivity (Brea et al., 2012).

properties

IUPAC Name

4-chloro-1-methoxy-2-(methoxymethyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAUNQDSYMRKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCCl)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methoxy-2-(methoxymethyl)butane

CAS RN

1859664-70-2
Record name 4-chloro-1-methoxy-2-(methoxymethyl)butane
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